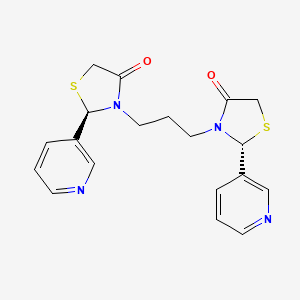
4-Thiazolidinone, 3,3'-(1,3-propanediyl)bis(2-(3-pyridinyl)-, (R*,R*)-(+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(3-pyridinyl)-, (R*,R*)-(±)- is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is connected to pyridine rings through a propanediyl bridge. The stereochemistry of this compound is denoted by (R*,R*)-(±)-, indicating the presence of racemic mixtures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(3-pyridinyl)-, (R*,R*)-(±)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridinecarboxaldehyde with thiourea and a suitable dihalide, such as 1,3-dibromopropane, in the presence of a base. The reaction is carried out in a solvent like ethanol or methanol, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(3-pyridinyl)-, (R*,R*)-(±)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Scientific Research Applications
4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(3-pyridinyl)-, (R*,R*)-(±)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(3-pyridinyl)-, (R*,R*)-(±)- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Thiazolidinone derivatives: Compounds with similar thiazolidinone rings but different substituents.
Pyridine derivatives: Compounds with pyridine rings but different functional groups.
Uniqueness
4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(3-pyridinyl)-, (R*,R*)-(±)- is unique due to its specific combination of thiazolidinone and pyridine rings connected by a propanediyl bridge. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
157248-02-7 |
|---|---|
Molecular Formula |
C19H20N4O2S2 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(2R)-3-[3-[(2R)-4-oxo-2-pyridin-3-yl-1,3-thiazolidin-3-yl]propyl]-2-pyridin-3-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H20N4O2S2/c24-16-12-26-18(14-4-1-6-20-10-14)22(16)8-3-9-23-17(25)13-27-19(23)15-5-2-7-21-11-15/h1-2,4-7,10-11,18-19H,3,8-9,12-13H2/t18-,19-/m1/s1 |
InChI Key |
XTBOFUXAIWBAMA-RTBURBONSA-N |
Isomeric SMILES |
C1C(=O)N([C@H](S1)C2=CN=CC=C2)CCCN3[C@H](SCC3=O)C4=CN=CC=C4 |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CN=CC=C2)CCCN3C(SCC3=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















